![molecular formula C15H13NO3 B1665970 Amfenac CAS No. 51579-82-9](/img/structure/B1665970.png)
Amfenac
Overview
Description
Amfenac, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety . It is used for research purposes and not for medicinal or household use .
Molecular Structure Analysis
Amfenac has a chemical formula of C15H13NO3 and a molar mass of 255.273 g/mol . The IUPAC name for Amfenac is (2-Amino-3-benzoylphenyl)acetic acid . The InChI key is SOYCMDCMZDHQFP-UHFFFAOYSA-N .Scientific Research Applications
Ophthalmology Applications
Amfenac has shown potential in ophthalmology, particularly in preventing the development of proliferative vitreoretinopathy (PVR) formation and re-detachment of the retina. Early application of Amfenac can modulate local conditions to prevent inflammation in retinal pigment epithelium (RPE) cells .
Pharmacokinetics and Efficacy
Studies have evaluated the pharmacokinetics and efficacy of topically applied Amfenac in retinochoroidal tissues. It is an active metabolite of nepafenac and has been tested for its cyclooxygenase (COX) inhibitory activity, which is crucial for its anti-inflammatory effects .
Anti-inflammatory and Analgesic Agent
Amfenac is a nonselective COX-1 and COX-2 inhibitor and has been marketed under the trade name Fenazox for the treatment of pain and inflammation. It has proven to be a potent oral anti-inflammatory and analgesic agent in experimental animals .
Safety And Hazards
Amfenac should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCMDCMZDHQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt) | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90199533 | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amfenac | |
CAS RN |
51579-82-9 | |
Record name | Amfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51579-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 51579-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , ] These enzymes play a crucial role in the production of prostaglandins, which are inflammatory mediators involved in pain, inflammation, and other physiological processes. [, ] By inhibiting COX activity, Amfenac effectively reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects. [, , , ]
A: The molecular formula of Amfenac is C15H13NO3. Its molecular weight is 255.27 g/mol. []
A: While the provided research papers do not contain specific spectroscopic data, they mention that analytical techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used for the quantification of Amfenac in biological samples. [, , ]
ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic properties of Amfenac in the context of ophthalmic applications. Information regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry aspects, environmental impact, and other specific details outlined in points 3-28 is not covered within the provided research. Further investigation beyond these papers would be required to address these aspects.
A: Amfenac is primarily administered topically in the form of eye drops for ophthalmic conditions. [, , , , , ]
A: Amfenac, as the active metabolite of Nepafenac, readily penetrates the cornea and achieves therapeutic concentrations in various ocular tissues, including the aqueous humor, iris/ciliary body, and retina/choroid. [, , , , ]
A: Clinical trials have demonstrated the efficacy of Amfenac in reducing ocular inflammation and pain following cataract surgery. [, , , ] It effectively controls postoperative inflammation and pain, contributing to better patient outcomes. [, , , ]
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